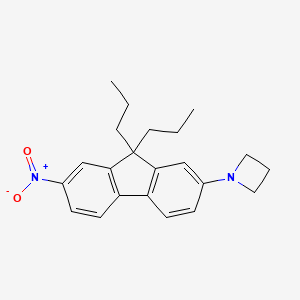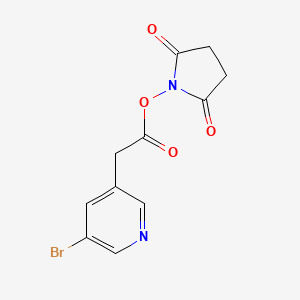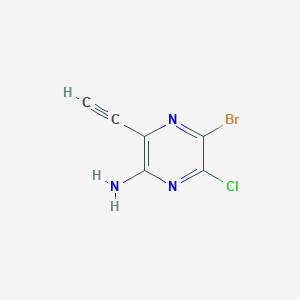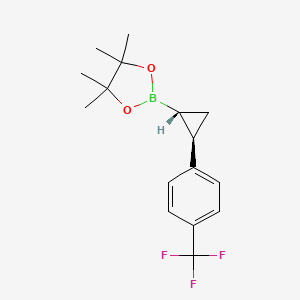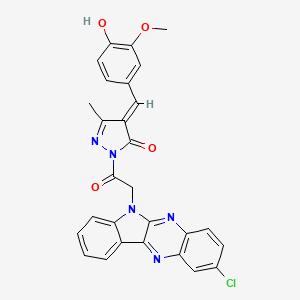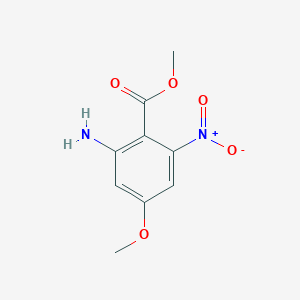
Methyl2-amino-4-methoxy-6-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C9H10N2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methoxy-6-nitrobenzoate typically involves the nitration of methyl 2-amino-4-methoxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-4-methoxy-6-nitrobenzoate may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and safety of the process. After nitration, the product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-methoxy-6-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydroxide can lead to the formation of corresponding hydroxyl derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydroxide, other nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Methyl 2,4-diamino-6-methoxybenzoate.
Substitution: Methyl 2-amino-4-hydroxy-6-nitrobenzoate.
Oxidation: Methyl 2-nitroso-4-methoxy-6-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-methoxy-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-methoxy-6-nitrobenzoate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of functional groups such as the nitro and amino groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-nitrobenzoate
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
Methyl 2-amino-4-methoxy-6-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C9H10N2O5 |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
methyl 2-amino-4-methoxy-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-5-3-6(10)8(9(12)16-2)7(4-5)11(13)14/h3-4H,10H2,1-2H3 |
InChI-Schlüssel |
DQFDSMYQYWRXMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


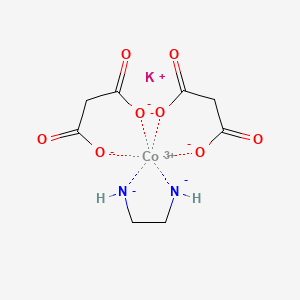

![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)


